3-Pyridin-3-YL-propionamidine
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Overview
Description
3-Pyridin-3-YL-propionamidine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a propionamidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-YL-propionamidine can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with an appropriate amidine reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-3-YL-propionamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyridine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-Pyridin-3-YL-propionamidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-Pyridin-3-YL-propionamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinepropionic acid
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
Comparison
Compared to similar compounds, 3-Pyridin-3-YL-propionamidine exhibits unique properties due to the presence of the propionamidine group. This functional group enhances its reactivity and potential for forming diverse derivatives. Additionally, its specific binding affinity to certain molecular targets sets it apart from other pyridine derivatives, making it a valuable compound for research and development.
Biological Activity
3-Pyridin-3-YL-propionamidine is a pyridine derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This compound is characterized by a pyridine ring attached to a propionamidine group, which enhances its reactivity and biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound (CAS Number: 887578-73-6) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the formation of diverse derivatives, which may exhibit different biological activities. The compound's structure facilitates binding to specific molecular targets, influencing enzyme activity and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. It may function as an enzyme inhibitor or modulator, affecting pathways relevant to disease mechanisms. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and infections.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect is mediated by the compound's ability to modulate signaling pathways associated with cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial load when treated with the compound at concentrations ranging from 10 to 100 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL, demonstrating its potential as an antimicrobial agent.
- Cancer Cell Line Studies : In a study involving various cancer cell lines (e.g., HeLa, MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated at 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating promising anticancer activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
3-Pyridinepropionic acid | Pyridine ring with propionic acid group | Antimicrobial |
N-(Pyridin-2-yl)amide | Amide functional group attached to pyridine | Anticancer |
3-Bromoimidazo[1,2-a]pyridines | Bromine substituted imidazo-pyridine structure | Antimicrobial and anticancer |
This table highlights that while other pyridine derivatives exhibit biological activities, the unique propionamidine group in this compound enhances its reactivity and specificity towards certain biological targets.
Properties
CAS No. |
887578-73-6 |
---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-pyridin-3-ylpropanimidamide |
InChI |
InChI=1S/C8H11N3/c9-8(10)4-3-7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H3,9,10) |
InChI Key |
YVPZIIBZBFAAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=N)N |
Origin of Product |
United States |
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